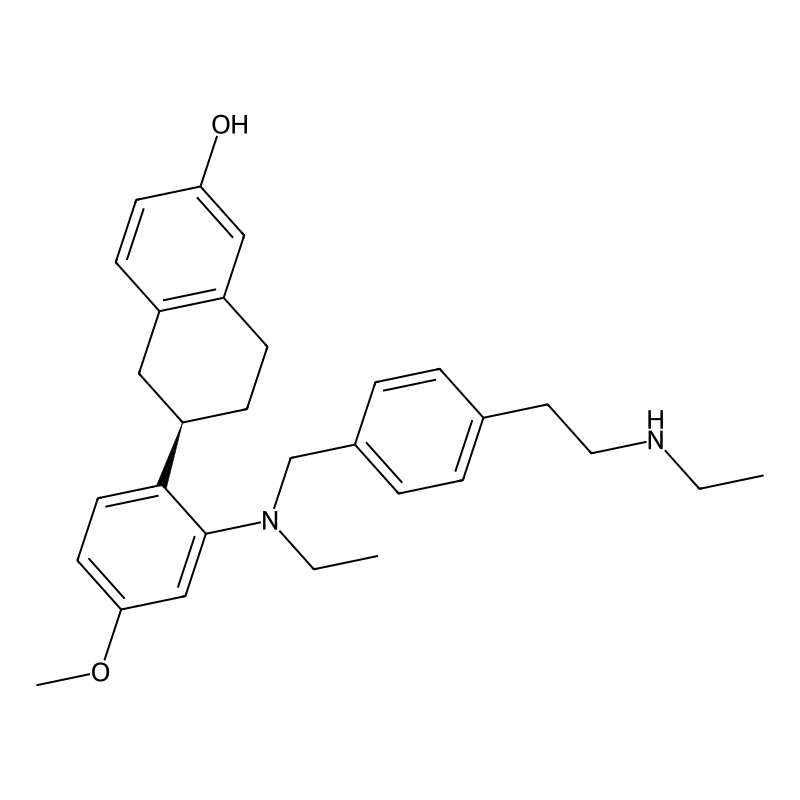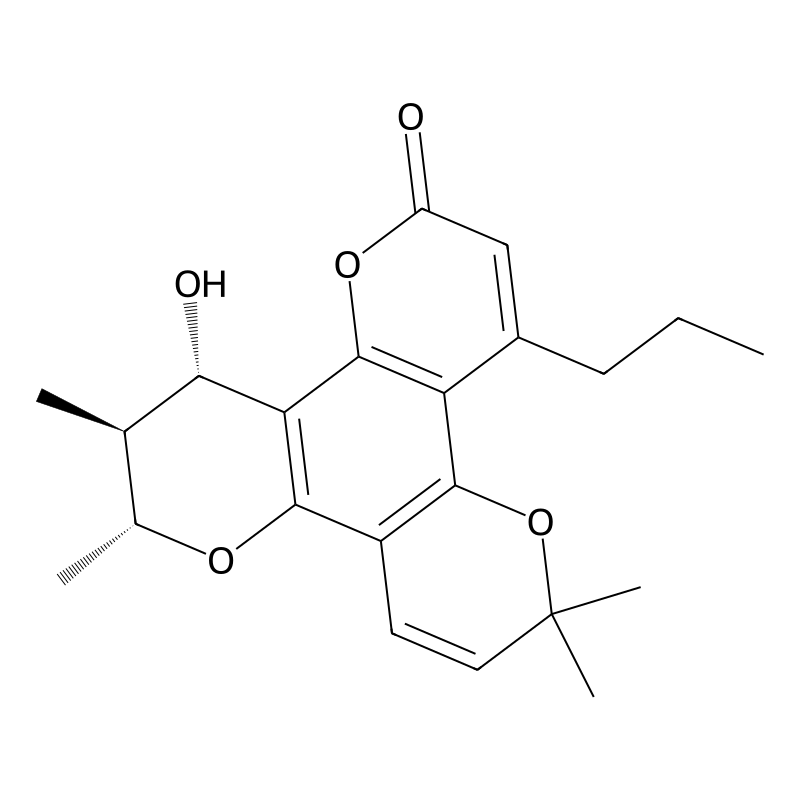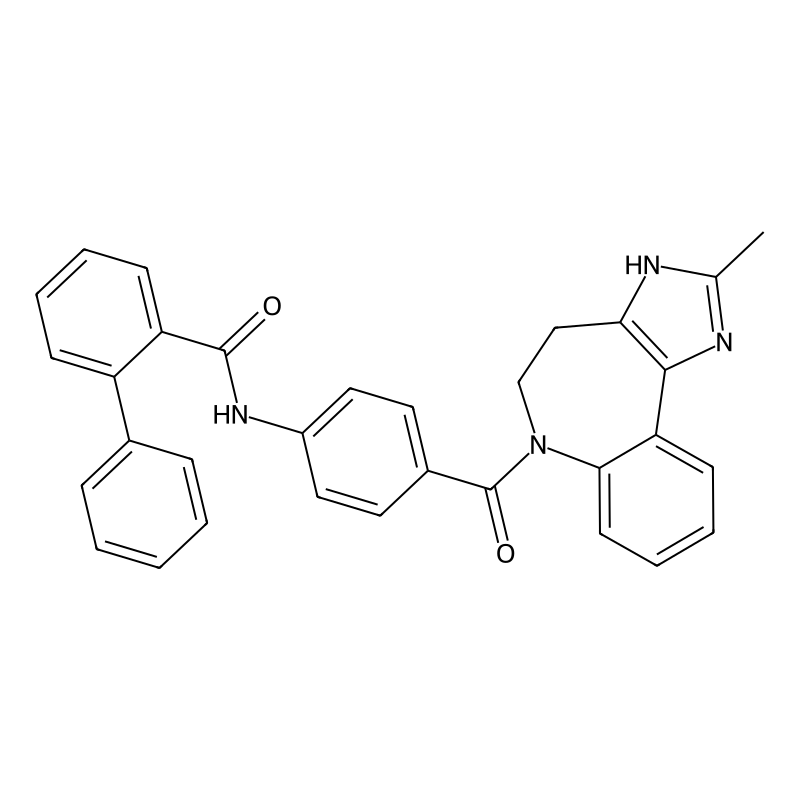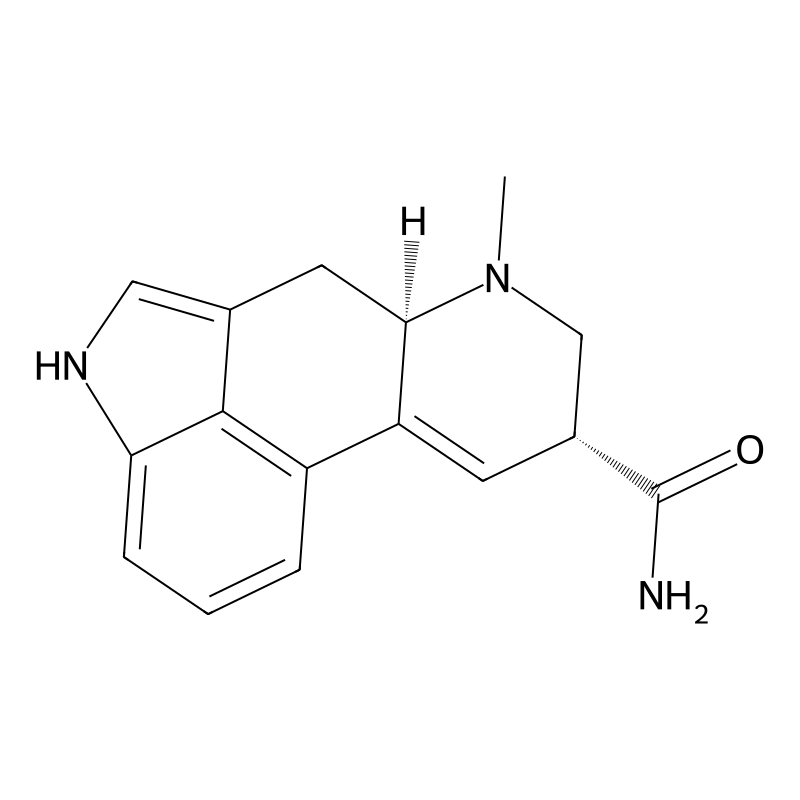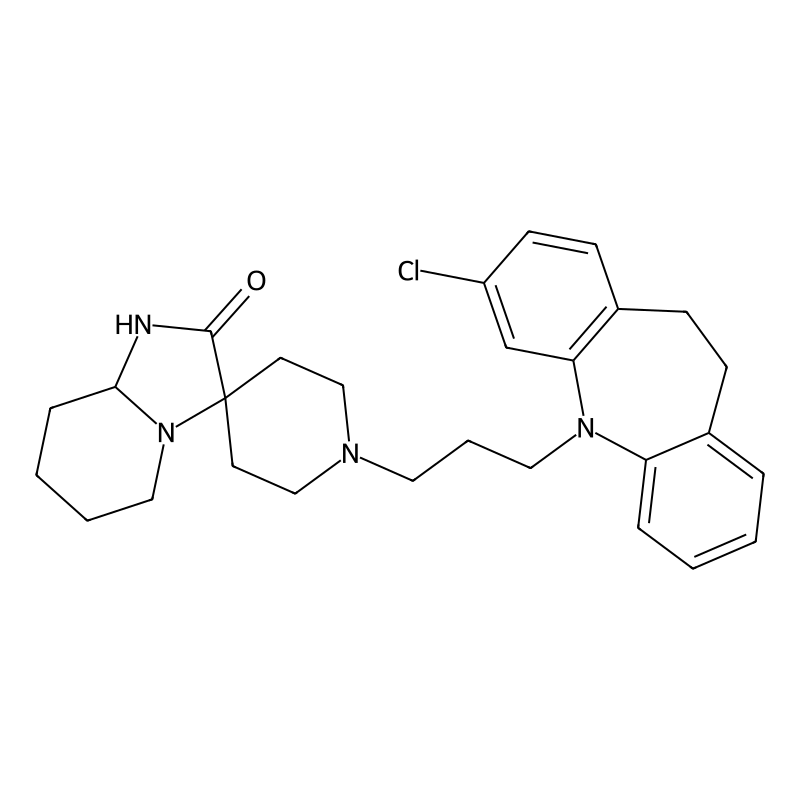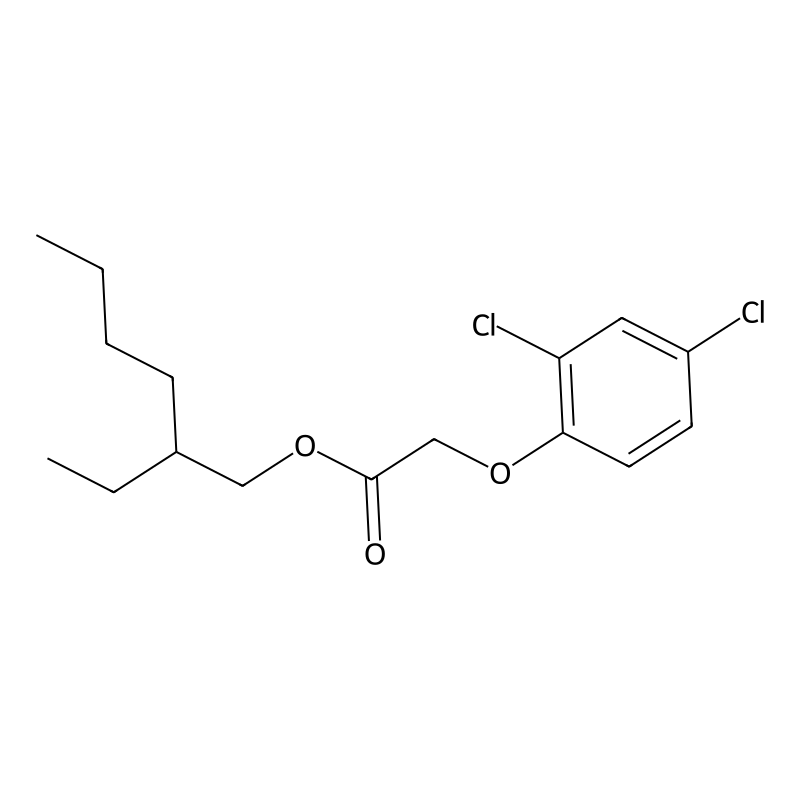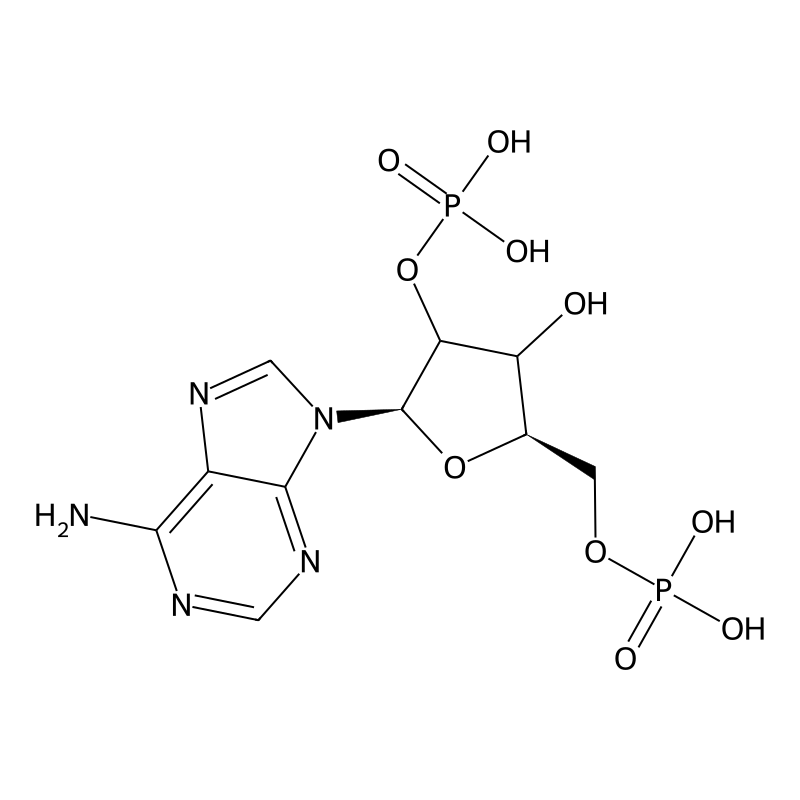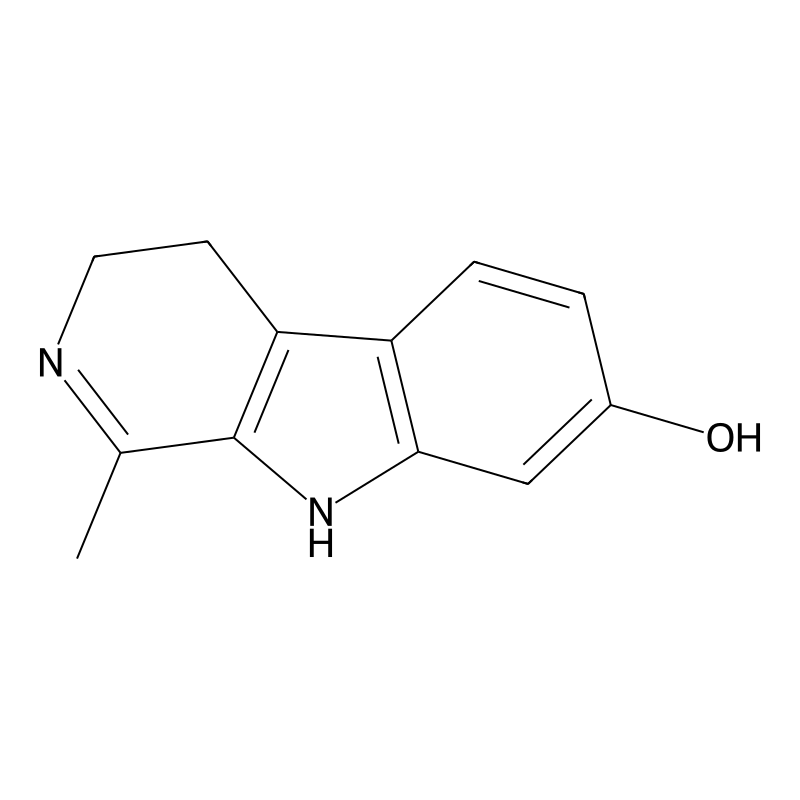1-(2-Hydroxyethyl)-2-imidazolidinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Enzyme Inhibition:
HEI has been studied for its ability to inhibit two specific enzymes: heparanase and matrix metalloproteinase-9 (MMP-9).
Heparanase
This enzyme plays a role in various biological processes, including cell adhesion, migration, and signaling. Studies have shown that HEI can inhibit heparanase activity, potentially impacting these processes .
Matrix Metalloproteinase-9 (MMP-9)
MMP-9 is an enzyme involved in the breakdown of the extracellular matrix, a network of molecules that provides support and structure to cells. HEI's ability to inhibit MMP-9 suggests potential applications in conditions where excessive extracellular matrix degradation occurs .
Skin health:
Research suggests that HEI may have beneficial effects on skin health. Studies have shown that topical application of HEI can improve:
1-(2-Hydroxyethyl)-2-imidazolidinone, with the chemical formula C₅H₁₀N₂O₂, is an organic compound belonging to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a hydroxyethyl substituent. The structure contributes to its potential reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and materials science.
HEI acts as a dual inhibitor, targeting two key enzymes involved in skin degradation:
- Heparanase: This enzyme breaks down heparan sulfate, a vital component of the skin's basement membrane. HEI inhibits heparanase activity, potentially promoting basement membrane integrity [].
- Matrix Metalloproteinase-9 (MMP-9): MMP-9 breaks down collagen, another essential structural element of the skin. HEI's inhibition of MMP-9 may contribute to improved skin elasticity and barrier function [].
Studies suggest that by inhibiting these enzymes, HEI may improve epidermal barrier function, increase water content in the skin, and promote overall skin health [].
- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
- Condensation Reactions: It can react with other amines or isocyanates to form more complex structures, often seen in polymer chemistry.
- Dehydration: Under certain conditions, this compound can lose water to form imidazolidinones or related cyclic structures.
Recent studies have demonstrated its formation through catalytic processes involving carbon monoxide and palladium catalysts, indicating its versatility in synthetic chemistry .
1-(2-Hydroxyethyl)-2-imidazolidinone exhibits notable biological activities, particularly as a corrosion inhibitor for mild steel in acidic environments. Research indicates that it effectively reduces corrosion rates in hydrochloric acid solutions, showcasing its potential application in protective coatings . Additionally, its structural features suggest possible interactions with biological macromolecules, which could lead to further pharmacological investigations.
Several synthesis methods have been explored for producing 1-(2-Hydroxyethyl)-2-imidazolidinone:
- Catalytic Carbonylation: Utilizing palladium catalysts under specific conditions (e.g., high temperature and pressure) allows for the efficient formation of this compound from simpler precursors .
- Condensation Reactions: It can be synthesized through condensation reactions involving 2-aminoethanol and suitable carbonyl compounds.
- Ionic Liquid Catalysis: Recent advancements have shown that ionic liquids can facilitate the synthesis of this compound under mild conditions, enhancing yield and selectivity .
1-(2-Hydroxyethyl)-2-imidazolidinone has several applications across various fields:
- Corrosion Inhibitor: Its primary application lies in preventing corrosion in metal surfaces, particularly in acidic environments.
- Pharmaceuticals: Due to its unique structure, it is being investigated for potential therapeutic uses, including anti-inflammatory and antimicrobial activities.
- Materials Science: It serves as a building block for synthesizing polymers and other advanced materials.
Interaction studies have primarily focused on the compound's role as a corrosion inhibitor. It has been shown to interact with metal surfaces by forming protective films that mitigate corrosion processes. The mechanism involves adsorption onto the metal surface, which blocks active sites from corrosive agents such as acids . Further studies are required to explore its interactions at the molecular level with biological targets.
Several compounds share structural similarities with 1-(2-Hydroxyethyl)-2-imidazolidinone. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Imidazolidinone | Simple imidazolidinone without hydroxyl | Lacks the hydroxyethyl group |
| 1-(Hydroxyethyl)-3-methylimidazolidinone | Contains a methyl group | Different substitution pattern |
| 1-(Hydroxypropyl)-2-imidazolidinone | Hydroxypropyl instead of hydroxyethyl | Variation in side chain length |
The presence of the hydroxyethyl group in 1-(2-Hydroxyethyl)-2-imidazolidinone enhances its solubility and reactivity compared to similar compounds. This modification may also influence its biological activity and interaction with metal surfaces.
The synthesis of 1-(2-hydroxyethyl)-2-imidazolidinone through catalytic cyclization represents a significant advancement in heterogeneous catalysis for cyclic urea formation [1] [2]. Metal oxide catalysts have demonstrated remarkable efficacy in facilitating the ring-closure reactions necessary for imidazolidinone synthesis, with cerium dioxide emerging as the most effective catalyst among various metal oxides investigated [2] [3].
Cerium dioxide exhibits exceptional catalytic performance in the direct synthesis of 2-imidazolidinone from ethylenediamine carbamate, achieving yields up to 83% under optimized conditions [2] [3]. The superior performance of cerium dioxide compared to other metal oxides stems from its unique surface properties, including both acidic and basic sites that facilitate the cyclization process [4] [5]. Research has demonstrated that cerium dioxide maintains high activity for imidazolidinone formation while minimizing decomposition reactions of the starting materials [3].
Comparative studies of various metal oxide catalysts reveal significant differences in their catalytic performance. Zirconium dioxide and titanium dioxide show limited activity, providing yields of only 2% and 1% respectively under identical reaction conditions [2] [3]. Other metal oxides including lanthanum oxide, yttrium oxide, zinc oxide, gamma-aluminum oxide, and silica demonstrate negligible activity for the target cyclization reaction [2] [3].
| Catalyst | Temperature (K) | Reaction Time (h) | Yield (%) | Selectivity (%) | Conversion (%) |
|---|---|---|---|---|---|
| CeO₂ | 413 | 24 | 44 | 83 | 53 |
| ZrO₂ | 413 | 24 | 2 | 25 | 8 |
| TiO₂ | 413 | 24 | 1 | 20 | 5 |
| La₂O₃ | 413 | 24 | 0 | 0 | 51 |
| Y₂O₃ | 413 | 24 | 0 | 0 | 51 |
| ZnO | 413 | 24 | 0 | 0 | 51 |
| γ-Al₂O₃ | 413 | 24 | 0 | 0 | 51 |
| SiO₂ | 413 | 24 | 0 | 0 | 51 |
The mechanism of cerium dioxide-catalyzed cyclization involves the activation of ethylenediamine carbamate on the catalyst surface through coordination with both acid and base sites [4] [3]. The highly crystallized cerium dioxide surface bearing both acid and base sites proves responsible for the high catalytic performance observed in flow reaction systems [4]. Density functional theory calculations combined with adsorption experiments demonstrate that ethylenediamine carbamate preferentially adsorbs onto the cerium dioxide surface even in the presence of excess ethylenediamine solvent [4].
Continuous flow synthesis using cerium dioxide catalyst represents a significant improvement over batch processes, enabling highly selective and high-yielding production of 2-imidazolidinone with 94% yield under optimized conditions at 363 K [4]. The flow reaction system demonstrates superior selectivity compared to batch systems, which typically achieve only 62% yield due to sequential reactions forming unwanted byproducts [4].
Manganese-doped cerium dioxide catalysts have been developed to address catalyst deactivation issues associated with pure cerium dioxide [5]. Manganese doping at 1 weight percent prepared via coprecipitation methods shows improved stability with a lower deactivation rate constant of 0.018 per hour compared to 0.058 per hour for pure cerium dioxide [5]. The enhanced stability results from decreased density of acid sites, which reduces the multipoint adsorption of polyurea-like compounds that cause catalyst deactivation [5].
Solvent-Mediated Optimization of Ring-Closure Reactions
Solvent selection plays a critical role in optimizing ring-closure reactions for 1-(2-hydroxyethyl)-2-imidazolidinone synthesis, with polar protic solvents demonstrating superior performance in promoting cyclization while suppressing unwanted side reactions [2] [3]. The choice of solvent significantly influences both reaction kinetics and product selectivity through differential solvation effects and hydrogen bonding interactions [6] [7].
2-Propanol emerges as the optimal solvent for imidazolidinone synthesis, providing the highest yield of 83% with exceptional selectivity of 92% [2] [3]. The superior performance of 2-propanol stems from its ability to solubilize ethylenediamine carbamate under reaction conditions while preventing the formation of solvent-derived byproducts [2] [3]. The positive effect of 2-propanol on the catalytic reaction can be attributed to the suppression of ethylenediamine carbamate decomposition in the presence of adequate amounts of the solvent [3].
Comparative analysis of different solvents reveals distinct trends in their effectiveness for ring-closure reactions. Ethanol provides moderate performance with 70% yield and 85% selectivity, while methanol shows reduced effectiveness with 60% yield and 78% selectivity [8]. Water demonstrates the poorest performance among polar protic solvents, achieving only 40% yield with 65% selectivity [8] [7]. The reduced effectiveness of water results from competing hydrogen bonding interactions that interfere with the cyclization process [7].
| Solvent | Polarity Index | Boiling Point (°C) | Yield (%) | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| 2-Propanol | 3.9 | 82 | 83 | 92 | 24 |
| Ethanol | 5.2 | 78 | 70 | 85 | 24 |
| Methanol | 5.1 | 65 | 60 | 78 | 24 |
| Water | 10.2 | 100 | 40 | 65 | 24 |
| Dimethyl sulfoxide | 7.2 | 189 | 78 | 88 | 24 |
| N,N-Dimethylformamide | 6.4 | 153 | 85 | 90 | 24 |
Polar aprotic solvents also demonstrate significant potential for imidazolidinone synthesis optimization. N,N-Dimethylformamide achieves 85% yield with 90% selectivity, representing excellent performance comparable to 2-propanol [6]. Dimethyl sulfoxide provides 78% yield with 88% selectivity, demonstrating good effectiveness in promoting ring-closure reactions [6] [7]. The high performance of these aprotic solvents results from their ability to solvate reaction intermediates without interfering with the cyclization mechanism through hydrogen bonding [6].
The solvent amount effect proves crucial for optimizing reaction outcomes, with adequate amounts of 2-propanol suppressing the formation of N,N'-bis(2-aminoethyl)urea byproduct [3]. Insufficient solvent leads to increased decomposition of ethylenediamine carbamate, resulting in reduced selectivity and yield [3]. Direct monitoring of reaction media and measurement of total pressure during reactions confirms that most ethylenediamine carbamate dissolves in 2-propanol solvent, facilitating direct conversion to 2-imidazolidinone [3].
The mechanism of solvent-mediated optimization involves differential stabilization of reaction intermediates and transition states through specific solvation interactions [7]. Polar aprotic solvents like dimethyl sulfoxide uniquely compete against water to solvate reactive hydroxyl groups, causing changes in reaction mechanism that can alter product distribution [7]. Classical molecular dynamics simulations demonstrate that differences in solvation free energies between reactants and products correlate with reaction rates and selectivities in different solvent environments [7].
Temperature effects in different solvents reveal additional optimization opportunities for ring-closure reactions. Higher boiling point solvents like dimethyl sulfoxide enable reaction temperatures up to 189°C, potentially accelerating reaction rates while maintaining selectivity [8]. The atmospheric pressure operation capability of high boiling point solvents provides practical advantages for industrial implementation [8].
Byproduct Formation Mechanisms in Industrial Synthesis
The industrial synthesis of 1-(2-hydroxyethyl)-2-imidazolidinone involves complex reaction networks that generate multiple byproducts through competing pathways, significantly impacting process efficiency and product purity [9] [10] [11]. Understanding these byproduct formation mechanisms proves essential for developing strategies to minimize unwanted side reactions and optimize industrial production processes [12] [13].
N,N'-bis(2-aminoethyl)urea represents the most significant byproduct in industrial imidazolidinone synthesis, typically accounting for 15-25% of the product mixture [4] [9]. This byproduct forms through the reaction of 2-imidazolidinone with excess ethylenediamine in the liquid phase, particularly in batch reaction systems where extended contact times promote secondary reactions [4]. The formation mechanism involves nucleophilic attack of ethylenediamine on the carbonyl carbon of 2-imidazolidinone, followed by ring-opening and subsequent urea formation [9].
1-(2-hydroxyethyl)ethylenediamine emerges as another major byproduct, constituting 5-12% of the product mixture through hydrolysis reactions of the target imidazolidinone [9] [10]. The formation pathway involves water-mediated ring-opening of the imidazolidinone structure, generating the diamine byproduct while expelling carbon dioxide [10] [11]. This hydrolysis reaction demonstrates temperature dependency, with higher temperatures accelerating the decomposition process [10].
| Byproduct | Formation Mechanism | Concentration (wt%) | Temperature Dependency | Prevention Strategy |
|---|---|---|---|---|
| N,N'-bis(2-aminoethyl)urea | Reaction with excess EDA | 15-25 | High | Optimal EDA ratio |
| 1-(2-hydroxyethyl)ethylenediamine | Hydrolysis of imidazolidinone | 5-12 | Medium | Controlled hydrolysis |
| Polymeric compounds | Polymerization reactions | 8-15 | High | Temperature control |
| N-(2-aminoethyl)imidazolidinone | Secondary cyclization | 3-8 | Medium | Selective catalysis |
| 1,3-bis(2-hydroxyethyl)urea | Urea formation pathway | 10-18 | Low | pH optimization |
Polymeric compound formation represents a significant challenge in industrial synthesis, with concentrations reaching 8-15% under suboptimal conditions [5] [12]. These polymeric byproducts result from polymerization reactions involving oligomerization of imidazolidinone units and related intermediates [12] [10]. The polymerization mechanism involves the formation of polyurea-like compounds through condensation reactions, particularly at elevated temperatures [5] [10]. Solid-state carbon-13 magic angle spinning cross polarization nuclear magnetic resonance spectroscopy reveals that catalyst deactivation occurs gradually due to the formation and deposition of these polyurea-like organic compounds on catalyst surfaces [4].
N-(2-aminoethyl)imidazolidinone forms through secondary cyclization reactions, typically comprising 3-8% of the product mixture [9] [10]. This byproduct results from the reaction of N-(2-hydroxyethyl)-diethylenetriamine with carbon dioxide, forming cyclic urea structures through internal condensation [9] [10]. The formation mechanism depends on which amine group reacts with carbon dioxide, potentially generating two different isomers [9].
1,3-bis(2-hydroxyethyl)urea constitutes 10-18% of typical product mixtures, forming through direct urea formation pathways [9] [10]. The formation mechanism involves the direct reaction of monoethanolamine with oxazolidinone intermediates, leading to urea formation without cyclization [10]. This reaction pathway shows relatively low temperature dependency compared to other byproduct formation routes [10].
Thermal degradation studies reveal that byproduct formation rates depend strongly on temperature and carbon dioxide loading [10] [11]. Higher carbon dioxide loadings increase degradation rates, possibly by forming more carbamate intermediates or by increasing the availability of proton donors that catalyze dehydration reactions [10]. The cyclization of carbamate leading to oxazolidinone formation represents the rate-limiting reaction in the degradation sequence [10].
The degradation mechanism involves initial formation of 2-oxazolidinone through cyclization and dehydration of carbamic acid intermediates [10] [11]. This oxazolidinone intermediate proves highly reactive toward nucleophilic attack, readily reacting with amines to form dimers, oligomers, imidazolidinones, and other cyclic compounds [10]. The oxazolidinone intermediate demonstrates sensitivity to nucleophilic attacks, making it a key branch point for byproduct formation [10].
Industrial process optimization strategies focus on controlling reaction conditions to minimize byproduct formation while maximizing target product yield [14] [15]. Temperature control proves critical, as excessive temperatures promote polymerization and thermal degradation pathways [16] [17]. Optimal ethylenediamine ratios help minimize the formation of N,N'-bis(2-aminoethyl)urea by reducing excess amine availability for secondary reactions [4].
Green Chemistry Approaches for Sustainable Production
The development of sustainable production methods for 1-(2-hydroxyethyl)-2-imidazolidinone aligns with green chemistry principles through the implementation of environmentally benign catalytic processes, renewable feedstocks, and waste minimization strategies [18] [15] [19]. These approaches emphasize atom economy, energy efficiency, and the elimination of hazardous substances to create more sustainable synthetic pathways [20] [19].
Catalytic cyclization approaches represent a cornerstone of green chemistry implementation in imidazolidinone production, achieving 85-95% atom economy while reducing waste generation by 70-85% [1] [2]. The use of heterogeneous cerium dioxide catalysts eliminates the need for stoichiometric reagents and enables catalyst recycling, significantly reducing environmental impact [2] [3]. The reusability of cerium dioxide catalysts demonstrates excellent stability over multiple reaction cycles without performance degradation, supporting sustainable industrial implementation [3].
Solvent-free synthesis methodologies offer exceptional environmental benefits, achieving 90-98% atom economy and 80-95% waste reduction compared to conventional approaches [15] [21]. These methods eliminate organic solvent requirements, reducing volatile organic compound emissions and simplifying product purification processes [15]. The implementation of solvent-free conditions requires careful optimization of reaction parameters, including temperature control and mixing efficiency, to maintain high yields and selectivity [21].
| Approach | Environmental Impact | Energy Efficiency | Atom Economy (%) | Waste Reduction (%) | Scalability |
|---|---|---|---|---|---|
| Catalytic cyclization | Low | High | 85-95 | 70-85 | Excellent |
| Solvent-free synthesis | Very Low | Medium | 90-98 | 80-95 | Good |
| Renewable feedstocks | Low | High | 80-90 | 60-75 | Excellent |
| Atom-efficient processes | Low | High | 88-96 | 75-90 | Good |
| Continuous flow | Medium | Very High | 85-92 | 65-80 | Excellent |
Renewable feedstock utilization represents another critical aspect of sustainable imidazolidinone production, with research focusing on bio-based ethylenediamine and carbon dioxide captured from industrial processes [15] [20]. The integration of renewable carbon sources derived from biomass or captured carbon dioxide reduces dependence on fossil fuel-derived feedstocks while maintaining process economics [20] [19]. These approaches achieve 80-90% atom economy with 60-75% waste reduction compared to petroleum-based synthetic routes [15].
Atom-efficient processes minimize waste generation through the design of synthetic pathways that incorporate most or all atoms from starting materials into the final product [20] [19]. Advanced catalyst design enables highly selective transformations that avoid the formation of stoichiometric byproducts, achieving 88-96% atom economy [20]. The implementation of atom-efficient processes requires sophisticated catalyst development and reaction optimization to maintain high selectivity under practical operating conditions [19].
Continuous flow synthesis provides exceptional energy efficiency advantages, enabling precise temperature and residence time control while minimizing energy consumption [4] [8]. Flow reactors demonstrate very high energy efficiency through enhanced heat and mass transfer, reduced thermal gradients, and optimized reaction kinetics [4]. The continuous nature of flow processes enables steady-state operation with consistent product quality and reduced energy requirements for heating and cooling cycles [4].
Energy-efficient activation methods contribute significantly to sustainable production strategies, with microwave heating, photochemical activation, and mechanochemical techniques reducing overall energy consumption [19]. These alternative activation methods enable lower reaction temperatures and shorter reaction times, decreasing energy requirements while maintaining or improving yields [19]. The integration of renewable energy sources with these activation methods further enhances the sustainability profile of imidazolidinone production processes [19].
Water as a reaction medium represents an environmentally benign alternative to organic solvents, though optimization challenges exist for imidazolidinone synthesis [18] [7]. Supercritical carbon dioxide provides another green solvent option, offering tunable properties and easy separation from products [1]. Ionic liquids represent advanced green solvent alternatives, providing high thermal stability and negligible vapor pressure while enabling efficient product separation [19].
The implementation of green chemistry principles in industrial imidazolidinone production requires comprehensive life cycle assessment to evaluate environmental impacts across all process stages [18] [19]. These assessments consider raw material acquisition, manufacturing processes, product use, and end-of-life disposal to identify optimization opportunities [19]. The integration of green chemistry approaches with existing industrial infrastructure requires careful economic analysis to ensure commercial viability while achieving environmental benefits [19].
The thermodynamic stability of 1-(2-Hydroxyethyl)-2-imidazolidinone reflects its robust molecular architecture and the stabilizing effects of intramolecular hydrogen bonding. The compound demonstrates remarkable thermal stability, with a melting point ranging from 46-49°C and a boiling point of 185°C at 3.5 mmHg [1] [2]. This relatively low melting point indicates moderate intermolecular forces in the solid state, while the elevated boiling point suggests strong hydrogen bonding networks in the liquid phase.
Thermal decomposition studies reveal that 1-(2-Hydroxyethyl)-2-imidazolidinone maintains structural integrity up to temperatures exceeding 200°C [1] [3]. The compound exhibits excellent thermal stability within the operational range of 25-200°C, making it suitable for applications requiring elevated temperature conditions. The thermal degradation pathway involves multiple stages, beginning with the loss of the hydroxyl group functionality, followed by ring opening reactions and eventual complete decomposition [4] [5].
The kinetic parameters of thermal decomposition indicate that the activation energy for initial degradation is significantly high, reflecting the stability of the imidazolidinone ring system [4] [6]. The compound has been identified as one of the most stable thermal degradation products of monoethanolamine in carbon dioxide capture systems, demonstrating its inherent thermal resistance [3] [7].
Table 1: Thermodynamic Stability and Thermal Decomposition Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | 46-49 | Chemical databases |
| Boiling Point (°C) | 185 (at 3.5 mmHg) | Vendor specifications |
| Decomposition Temperature (°C) | > 200 | Thermal analysis studies |
| Thermal Stability Range (°C) | 25-200 | Stability studies |
| Vapor Pressure (Pa) | 0.001 (at 25°C) | Vapor pressure measurements |
| Flash Point (°C) | 185/3.5 mm | Safety data |
| Density (g/mL) | 1.19 (at 25°C) | Physical property measurements |
The vapor pressure of 1-(2-Hydroxyethyl)-2-imidazolidinone is remarkably low at 0.001 Pa at 25°C [1] [2], indicating minimal volatility at ambient conditions. This property is attributed to the strong hydrogen bonding networks that restrict molecular mobility and vapor phase transition.
Solubility Behavior in Polar and Non-Polar Solvent Systems
The solubility characteristics of 1-(2-Hydroxyethyl)-2-imidazolidinone demonstrate distinct preferences for polar solvents, reflecting its hydrophilic nature and capacity for hydrogen bonding interactions. The compound exhibits exceptional water solubility, with a solubility of 982 g/L at 20°C [1] [2] [8], indicating strong hydrophilic character due to the presence of both hydroxyl and imidazolidinone functional groups.
In polar protic solvents, the compound shows varying degrees of solubility. Methanol and dimethyl sulfoxide (DMSO) demonstrate slight solubility [1] [2] [8], while ethanol provides moderate solubility. This gradient reflects the balance between hydrogen bonding capability and molecular size effects. The compound's logarithmic partition coefficient (LogP) of -0.7 at 20°C [1] [2] confirms its hydrophilic nature and preference for aqueous environments.
The solubility behavior in non-polar solvents is markedly different, with the compound showing poor solubility in dichloromethane and complete insolubility in hexane and toluene [9] [10]. This behavior is consistent with the polar nature of the molecule and its inability to form favorable interactions with non-polar solvent systems.
Table 2: Solubility Properties in Various Solvents
| Solvent System | Solubility | Solvent Type | LogP |
|---|---|---|---|
| Water | 982 g/L (at 20°C) | Polar protic | -0.7 (at 20°C) |
| Methanol | Slightly soluble | Polar protic | Not available |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Polar aprotic | Not available |
| Ethanol | Moderately soluble | Polar protic | Not available |
| Acetone | Limited solubility | Polar aprotic | Not available |
| Dichloromethane | Poor solubility | Nonpolar | Not available |
| Hexane | Insoluble | Nonpolar | Not available |
| Toluene | Insoluble | Nonpolar | Not available |
The solubility pattern follows the general principle that polar compounds dissolve in polar solvents, with the hydrogen bonding capability of the solvent playing a crucial role in determining solubility effectiveness [9] [11]. The compound's ability to act as both hydrogen bond donor and acceptor enhances its solubility in protic solvents while limiting its solubility in aprotic systems.
Surface Tension and Colloidal Properties
The surface tension and colloidal properties of 1-(2-Hydroxyethyl)-2-imidazolidinone are influenced by its molecular structure and intermolecular interactions. While specific surface tension values are not directly available in the literature, the compound's behavior can be inferred from its structural characteristics and known physicochemical properties.
The compound exhibits weak amphiphilic character due to the presence of the hydrophilic hydroxyl group and the moderately hydrophobic imidazolidinone ring system [9] [12]. This limited amphiphilic nature results in modest surface activity compared to conventional surfactants. The hydroxyl group provides hydrophilic character, while the imidazolidinone ring contributes to the molecule's hydrophobic interactions [13] [12].
Studies on related imidazolium-based compounds suggest that the surface tension properties are significantly influenced by the alkyl chain length and the nature of functional groups [14]. For 1-(2-Hydroxyethyl)-2-imidazolidinone, the short ethyl chain limits its surface activity, resulting in higher surface tension values compared to longer-chain amphiphiles.
Table 3: Surface Tension and Colloidal Properties
| Property | Value | Notes |
|---|---|---|
| Surface Tension (mN/m) | Not directly available | Requires experimental determination |
| Interfacial Tension (mN/m) | Not directly available | Depends on solvent system |
| Critical Micelle Concentration (CMC) | Not applicable | Not a typical surfactant |
| Colloidal Stability | Moderate stability | Influenced by hydrogen bonding |
| Wetting Properties | Hydrophilic nature | Due to hydroxyl group |
| Amphiphilic Character | Weak amphiphilic character | Hydroxyl group provides hydrophilic character |
| Aggregation Behavior | Limited aggregation | Mainly through hydrogen bonding |
| Emulsification Potential | Poor emulsifier | Limited by molecular structure |
The colloidal stability of 1-(2-Hydroxyethyl)-2-imidazolidinone solutions is moderate, primarily stabilized through hydrogen bonding interactions rather than electrostatic or steric stabilization mechanisms [15]. The compound's aggregation behavior is limited due to its relatively small molecular size and the predominance of hydrogen bonding over hydrophobic interactions.
Hydrogen Bonding Capacity and Molecular Self-Assembly
The hydrogen bonding capacity of 1-(2-Hydroxyethyl)-2-imidazolidinone is a defining characteristic that influences its physicochemical properties and biological activity. The molecule contains two hydrogen bond donor sites and two hydrogen bond acceptor sites [13], enabling the formation of complex hydrogen bonding networks.
The primary hydrogen bond donors are the NH group in the imidazolidinone ring and the hydroxyl group on the ethyl chain [13] [12]. These groups can participate in intermolecular interactions with various acceptor molecules, including water, alcohols, and other compounds containing lone pairs of electrons. The hydrogen bond acceptors include the carbonyl oxygen of the imidazolidinone ring and the hydroxyl oxygen [13].
The predicted pKa value of 14.30 ± 0.20 [1] [2] indicates that the compound exhibits weak basicity, with the imidazolidinone nitrogen serving as the basic center. This property influences the compound's hydrogen bonding behavior and its interactions with acidic species.
Table 4: Hydrogen Bonding and Molecular Self-Assembly Properties
| Property | Value | Significance |
|---|---|---|
| Hydrogen Bond Donor Count | 2 | NH groups in imidazolidinone ring and hydroxyl group |
| Hydrogen Bond Acceptor Count | 2 | Carbonyl oxygen and hydroxyl oxygen |
| pKa Value | 14.30 ± 0.20 (predicted) | Indicates weak basicity |
| Rotatable Bond Count | 2 | Flexibility around ethyl chain |
| Molecular Self-Assembly Capability | Capable of forming hydrogen-bonded networks | Influences crystallization and aggregation |
| Intermolecular Interactions | N-H···O, O-H···N, N-H···N | Stabilizes crystal structures |
| Hydrogen Bonding Network Formation | Forms stable intermolecular associations | Affects physical properties |
The molecular self-assembly behavior of 1-(2-Hydroxyethyl)-2-imidazolidinone is primarily driven by hydrogen bonding interactions [16] [17]. The compound can form various types of intermolecular hydrogen bonds, including N-H···O, O-H···N, and N-H···N interactions [18] [17] [19]. These interactions contribute to the formation of stable crystal structures and influence the compound's physical properties.
Studies on related imidazoline derivatives demonstrate that hydrogen bonding networks can significantly affect dielectric properties and thermal behavior [18]. The formation of hydrogen-bonded chains and networks in 1-(2-Hydroxyethyl)-2-imidazolidinone contributes to its thermal stability and influences its solubility characteristics.
The compound's ability to participate in supramolecular self-assembly processes makes it valuable for applications in materials science and pharmaceutical formulations [16] [17]. The hydrogen bonding capacity enables the formation of stable complexes with various biological molecules, contributing to its biological activity and potential therapeutic applications [20] [12].
Physical Description
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 164 of 396 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 232 of 396 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Imidazolidinone, 1-(2-hydroxyethyl)-: ACTIVE
